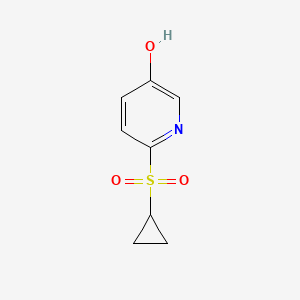
6-(Cyclopropylsulfonyl)-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropylsulfonyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a cyclopropylsulfonyl group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylsulfonyl)-3-pyridinol typically involves the introduction of the cyclopropylsulfonyl group onto the pyridine ring, followed by the hydroxylation at the 3-position. One common method involves the use of cyclopropylsulfonyl chloride as the sulfonylating agent, which reacts with a suitable pyridine derivative under basic conditions. The hydroxylation can be achieved using various oxidizing agents under controlled conditions to ensure selective substitution at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylsulfonyl)-3-pyridinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 6-(cyclopropylthio)-3-pyridinol.
Substitution: Formation of various substituted pyridinol derivatives.
Scientific Research Applications
6-(Cyclopropylsulfonyl)-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylsulfonyl)-3-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfonyl)-3-pyridinol
- 6-(Ethylsulfonyl)-3-pyridinol
- 6-(Phenylsulfonyl)-3-pyridinol
Uniqueness
6-(Cyclopropylsulfonyl)-3-pyridinol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other sulfonyl derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
6-cyclopropylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO3S/c10-6-1-4-8(9-5-6)13(11,12)7-2-3-7/h1,4-5,7,10H,2-3H2 |
InChI Key |
FQBFQJCCESVBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=NC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















